3-bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
3-Bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a halogenated heterocyclic compound featuring a fused pyridine-pyrimidinone scaffold. Its structure includes a bromine atom at position 3, a methoxy group at position 8, and a trifluoromethyl (CF₃) group at position 2 (Fig. 1). This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of delta-5 desaturase (D5D) inhibitors for treating metabolic and cardiovascular disorders . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom facilitates cross-coupling reactions, enabling further functionalization .
Properties
Molecular Formula |
C10H6BrF3N2O2 |
|---|---|
Molecular Weight |
323.07 g/mol |
IUPAC Name |
3-bromo-8-methoxy-2-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H6BrF3N2O2/c1-18-5-2-3-16-6(4-5)15-8(10(12,13)14)7(11)9(16)17/h2-4H,1H3 |
InChI Key |
SYPFSGMGQVNVRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=C(C(=O)N2C=C1)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.
Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the 3-position.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 3 serves as a reactive site for nucleophilic substitution.
Azide Substitution
A method analogous to the synthesis of 3-(2-aminoethyl)pyrido[1,2-a]pyrimidin-4-one involves replacing the bromine with an azide group using sodium azide (NaN₃) and triphenylphosphine (Ph₃P) in DMF. This reaction proceeds via a Staudinger-type mechanism, converting the azide intermediate into an amine upon subsequent reduction .
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Azide substitution | NaN₃, Ph₃P, DMF | 80–90°C for 5 hr | 3-(2-aminoethyl) derivative | Quantitative |
Electro-Oxidative C3-Selenylation
The compound undergoes C3-selenylation under electrochemical conditions, replacing the bromine with a selenyl group. This reaction leverages diphenyl diselenide (Ph₂Se₂) and platinum electrodes in an undivided cell, driven by a constant voltage (5 V) in acetonitrile .
| Parameter | Value |
|---|---|
| Voltage | 5 V |
| Electrolyte | *Bu₄NPF₆ in MeCN |
| Reaction Time | 3 hr |
| Isolated Yield | 66% |
This method avoids traditional oxidizing agents, offering a sustainable route to selenium-containing derivatives.
Oxidative Cross-Coupling
Pyrido[1,2-a]pyrimidin-4-ones can participate in oxidative cross-dehydrogenative coupling (CDC) reactions, as demonstrated in related compounds. While direct data for 3-bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unavailable, analogous systems show that oxygen-driven CDC reactions yield coupled products when substituted at reactive positions .
Structural Stability and Reactivity
The trifluoromethyl group at position 2 enhances chemical stability due to its electron-withdrawing nature, while the methoxy group at position 8 modulates solubility. These substituents influence regioselectivity in reactions involving the pyrido[1,2-a]pyrimidin-4-one core.
Key Research Findings
-
Synthetic Flexibility : The bromine at position 3 allows for diverse substitution chemistry, enabling functionalization with groups like azides or selenium .
-
Electrochemical Efficiency : C3-selenylation avoids toxic oxidants, aligning with green chemistry principles .
-
Biological Implications : While not explicitly studied for this compound, related pyrido[1,2-a]pyrimidin-4-ones exhibit kinase inhibition and anticancer activity, suggesting potential applications in medicinal chemistry .
Scientific Research Applications
3-bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .
Comparison with Similar Compounds
Halogenated Derivatives
Halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones share a common synthetic pathway involving N-halosuccinimide-mediated halogenation of the parent scaffold . Key examples include:
The target compound’s trifluoromethyl and methoxy groups necessitate additional synthetic steps, such as methoxylation and trifluoromethylation, beyond simple halogenation . Its reactivity in Suzuki-Miyaura cross-coupling (e.g., with 4-(2-cyanoethyl)phenylboronic acid) distinguishes it from simpler halogenated analogs .
Substituted Derivatives
Substituent position and identity significantly influence properties:
- 3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one : The benzyloxy group at C3 increases molecular weight (331.16 g/mol) and predicted density (1.50 g/cm³) compared to the target compound .
- 2-Hydroxy-9-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one : The absence of bromine limits its use in coupling reactions, but the CF₃ group retains metabolic stability .
Gastroprotective Derivatives
Unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-ones and 3-carboxamide derivatives exhibit gastroprotective effects against ethanol-induced gastric lesions in rats. The most active compound (6-methyl, cyclopentylcarboxamide) reduced mucosal damage by >80% . In contrast, the target compound lacks carboxamide groups and instead shows D5D inhibitory activity, highlighting scaffold versatility .
Pharmacological Targets
- D5D Inhibition: The target compound’s CF₃ group likely enhances binding to D5D’s hydrophobic active site, a feature absent in non-fluorinated analogs .
- Anticancer Potential: Pyridothienopyrimidinones (e.g., 8-bromo-2-(4-fluorophenyl)-7,9-dimethyl derivatives) inhibit Pim-1 kinase, a cancer target, but the target compound’s activity in this area remains unexplored .
Physicochemical Properties
The trifluoromethyl group in the target compound increases molecular weight (theoretical ~340 g/mol) and lipophilicity (logP > 2.5 predicted) compared to non-fluorinated analogs. Bromine at C3 may lower solubility in aqueous media, while methoxy at C8 could improve it marginally. Melting points for brominated analogs range from 133–142°C , but the target compound’s exact value is unreported.
Biological Activity
3-Bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Chemical Formula : C₈H₅BrF₃N₃O
- CAS Number : 2206365-13-9
- Molecular Weight : 256.02 g/mol
Research indicates that this compound exhibits various mechanisms of action, primarily through:
- Anticancer Activity : The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells. Studies suggest that it can enhance caspase-3 activity, a key marker for apoptosis, at concentrations as low as 1.0 μM in breast cancer cell lines such as MDA-MB-231 .
- Microtubule Destabilization : It has been identified as a microtubule-destabilizing agent, which is crucial in cancer therapy as it can inhibit cell division by disrupting the mitotic spindle formation .
- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against various pathogens, although specific mechanisms remain to be fully elucidated.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on available literature:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MDA-MB-231 cells | |
| Microtubule Inhibition | Inhibits microtubule assembly | |
| Antimicrobial | Potential activity against pathogens |
Case Studies and Research Findings
- Anticancer Efficacy : A study demonstrated that this compound effectively inhibited tumor growth in vivo and induced significant morphological changes in treated cancer cells at concentrations ranging from 1.0 to 10.0 μM .
- Microtubule Destabilization : The compound was tested for its ability to disrupt microtubule dynamics, showing effective inhibition at concentrations around 20 μM, suggesting its potential use in chemotherapeutic regimens targeting rapidly dividing cells .
- Antimicrobial Testing : While specific data on antimicrobial efficacy is limited, initial screenings have indicated that compounds with similar structural frameworks exhibit promising antibacterial and antifungal activities against various strains, warranting further investigation into the specific effects of this compound .
Q & A
Q. Key Steps :
- Core scaffold preparation : Cyclization of 2-aminopyridine derivatives with malonates or ketenes.
- Halogenation : Use of NBS (N-bromosuccinimide) under controlled conditions to introduce bromine at C-3.
- Trifluoromethyl introduction : Likely via pre-functionalization of the pyrimidinone ring using trifluoromethylation reagents (e.g., Togni’s reagent) before bromination.
How does the bromine substituent at C-3 influence reactivity in cross-coupling reactions?
Advanced Reactivity Analysis
The C-3 bromine atom serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings. Its position activates the scaffold for regioselective aryl/alkyl group introduction. For instance, microwave-assisted Suzuki coupling with aryl boronic acids yields mono-arylated products at C-3 with >80% efficiency . However, steric hindrance from the trifluoromethyl group at C-2 may require optimized ligands (e.g., SPhos) to enhance catalytic turnover .
Q. Data Considerations :
- Electronic effects : Bromine’s electronegativity increases the electrophilicity of C-3, favoring oxidative addition in Pd-catalyzed reactions.
- Steric challenges : The trifluoromethyl group at C-2 may necessitate higher temperatures or prolonged reaction times.
What analytical techniques are critical for characterizing this compound and its derivatives?
Q. Basic Characterization Workflow
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substitution patterns. For example, the C-3 bromine causes deshielding of adjacent protons (δ 8.2–8.5 ppm for pyrimidinone protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s distinct Br/Br doublet) .
- IR Spectroscopy : Detects carbonyl stretches (~1625 cm) and methoxy/C-F vibrations .
Advanced Tip : Use F NMR to monitor trifluoromethyl group integrity during functionalization.
How can researchers address contradictory yields in C-3 sulfenylation/selenylation reactions?
Advanced Mechanistic Insights
Contradictions in yields (e.g., 45–95%) arise from substituent electronic effects and radical pathway variability. For sulfenylation:
Q. Troubleshooting :
- Add radical scavengers (TEMPO) to confirm radical mechanisms.
- Optimize iodine loading (0.5–1.0 equiv) and temperature (60–80°C) for challenging substrates .
What biological activities are associated with this scaffold, and how are they evaluated?
Basic Bioactivity Profiling
The scaffold exhibits delta-5 desaturase (D5D) inhibition (IC < 1 µM), relevant for metabolic disorders. Standard assays include:
Q. Advanced SAR Strategies :
- Replace bromine with selenyl (-SeAr) groups to enhance membrane permeability and selectivity .
- Introduce morpholine or piperidine substituents to modulate pharmacokinetics .
What recent advancements enable electrochemical modification of this scaffold?
Advanced Methodological Innovation
Electrochemical selenylation (2023) allows metal-free C-3 selenyl group installation using KI as a redox mediator. Key conditions:
Q. Advantages :
How do reaction mechanisms differ between metal-free and metal-catalyzed C-3 functionalization?
Q. Advanced Mechanistic Comparison
- Metal-free (I-mediated) : Proceeds via radical intermediates. Thiyl/selenyl radicals form from thiols/diselenides, followed by H-atom abstraction and C-S/Se bond formation .
- Pd-catalyzed : Follows a classical oxidative addition/reductive elimination cycle. Bromine at C-3 is replaced by aryl groups via Suzuki coupling .
Q. Critical Data :
- Radical traps (TEMPO) inhibit metal-free reactions but not Pd-catalyzed routes.
- Iodine acts as a dual oxidant and catalyst in metal-free systems .
What strategies optimize the introduction of methoxy and trifluoromethyl groups?
Q. Advanced Synthetic Design
- Methoxy group : Introduced early via nucleophilic substitution (e.g., SNAr on chlorinated precursors) or Ullmann coupling.
- Trifluoromethyl group : Best installed via:
Q. Yield Optimization :
- Protect the pyrimidinone carbonyl during trifluoromethylation to prevent side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
